2-Isothiocyanatoheptane
Overview
Description
2-Isothiocyanatoheptane, also known as 2-ITC, is a sulfur-containing organic compound with a molecular structure of C7H11NS . It is a member of the isothiocyanates family, which is known for its diverse range of biological activities.
Synthesis Analysis
A novel synthesis method for isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method assumes no chemical information and collects a mere 60% of the full dataset to enable faster characterization of the molecule .Molecular Structure Analysis
The molecular formula of 2-Isothiocyanatoheptane is C8H15NS . The molecular weight is 157.276 . The IUPAC Standard InChIKey is UPTLUDLHIIYPNC-UHFFFAOYSA-N .Scientific Research Applications
Nanotechnology and Material Science
2-Isothiocyanatoheptane, like other isothiocyanate-functionalized compounds, may have applications in nanotechnology and material science. For instance, ultrathin two-dimensional (2D) nanomaterials, highlighted for their physical, chemical, electronic, and optical properties, have seen significant advances in various potential applications including electronics, batteries, solar cells, and sensors (Tan et al., 2017). Isothiocyanate groups might be used in the synthesis or modification of these nanomaterials to enhance their properties or functionalities.
Cancer Prevention and Therapeutic Effects
Isothiocyanates from cruciferous vegetables, which include compounds like 2-Isothiocyanatoheptane, have been extensively studied for their chemopreventive and therapeutic effects against various cancers. These compounds modulate carcinogen metabolism, and their efficacy in blocking chemical carcinogenesis in animal models has been documented (Talalay & Fahey, 2001). They work by inducing phase 2 proteins which are effective in reducing susceptibility to carcinogens.
Molecular Magnetism
In the field of molecular magnetism, isothiocyanates, including potentially 2-Isothiocyanatoheptane, have been utilized in creating Single-Molecule Magnet (SMM) behavior. Such molecules exhibit slow relaxation of magnetization, a property valuable in data storage and quantum computing (Jurca et al., 2011).
Biomedical Imaging and Monitoring
Isothiocyanate compounds are used in biomedical imaging, particularly in fluorescence imaging for cellular and molecular processes. For example, isothiocyanate-functionalized compounds have been developed for real-time monitoring of mitophagy, a type of autophagy in cells, demonstrating their potential in medical diagnostics and research (Zhang et al., 2015).
Chemoprevention and Disease Mitigation
Isothiocyanates, such as 2-Isothiocyanatoheptane, are being investigated for their potential in disease prevention and therapy. Clinical trials employing isothiocyanates have been conducted for a range of diseases, including cancer and autism. These studies suggest an opportunity to incorporate them into larger human disease mitigation efforts (Palliyaguru et al., 2018).
Genotoxic Potential and Chemoprevention
While isothiocyanates have shown promising chemopreventive activities, their genotoxic potential is a subject of study. They form adducts with DNA, which may induce gene mutations and chromosomal aberrations, raising considerations for their safe use in high concentrations in dietary supplements and functional foods (Fimognari et al., 2012).
properties
IUPAC Name |
2-isothiocyanatoheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTLUDLHIIYPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944267 | |
Record name | 2-Isothiocyanatoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isothiocyanatoheptane | |
CAS RN |
21663-51-4 | |
Record name | 2-Heptane isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021663514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isothiocyanatoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21663-51-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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